tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds and thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles were synthesized and showed good insecticidal activities, indicating the importance of thiadiazoles in pesticide development . Another paper describes the synthesis of 1,4-thiazin-2-one O-(tert-butyl) oximes and related compounds, which were obtained in excellent yields, demonstrating the efficiency of the synthetic method . Additionally, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a multi-step process starting from L-cystine .
Molecular Structure Analysis
The molecular structures of tert-butyl thiadiazole derivatives are characterized by strong interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, as indicated by bond lengths and angles . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl compounds and thiadiazole derivatives is diverse. For example, tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butanesulfinamides and related compounds, which are useful intermediates in organic synthesis . The insertion of isocyanides and carbon dioxide into vanadium-aryl bonds was studied, leading to the formation of a tris(η^2-iminoacyl)vanadium(III) complex, demonstrating the versatility of tert-butyl compounds in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl thiadiazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate contributes to the stability of the compound . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic properties of these compounds .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXBPGMKLDBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide |
Synthesis routes and methods
Procedure details
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